molecular formula C18H15NO2S B3857861 5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Cat. No. B3857861
M. Wt: 309.4 g/mol
InChI Key: MPJWONVAQZMDCG-WJDWOHSUSA-N
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Description

5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MMB-4 and belongs to the thiazole family of compounds. In Additionally, we will list future directions for further research on this compound.

Mechanism of Action

The mechanism of action of MMB-4 involves the inhibition of various enzymes and cellular processes. MMB-4 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MMB-4 has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. These inhibitory effects of MMB-4 contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are dependent on the specific application. In medicine, MMB-4 has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In agriculture, MMB-4 has been found to have fungicidal and insecticidal properties. In material science, MMB-4 has been shown to have good electrical conductivity and photoconductivity, making it a promising material for organic electronics.

Advantages and Limitations for Lab Experiments

The advantages of using MMB-4 in lab experiments include its potential therapeutic properties, low toxicity, and ease of synthesis. MMB-4 is also stable under various conditions, making it suitable for use in different experimental setups. However, the limitations of using MMB-4 in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability. Additionally, MMB-4 can be sensitive to light and air, which can affect its stability and efficacy.

Future Directions

There are several future directions for further research on MMB-4. In medicine, further studies are needed to investigate the potential of MMB-4 as an anticancer agent and its mechanism of action. In agriculture, more research is needed to determine the efficacy of MMB-4 as a fungicide and insecticide and its potential impact on the environment. In material science, further studies are needed to optimize the properties of MMB-4 for use in organic electronics. Overall, the potential applications of MMB-4 make it a promising compound for future research.

Scientific Research Applications

MMB-4 has been studied extensively for its potential application in various fields such as medicine, agriculture, and material science. In medicine, MMB-4 has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, MMB-4 has been studied for its potential use as a fungicide and insecticide. In material science, MMB-4 has been explored for its use in the development of organic electronics.

properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)18-19-17(20)16(22-18)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJWONVAQZMDCG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Reactant of Route 4
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Reactant of Route 5
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
Reactant of Route 6
5-(4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

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